Antimicrobial Selectivity in Peptide Engineering
Incorporation of (S)-2-aminoundecanoic acid into the antimicrobial peptide anoplin at specific positions yields analogs with significantly improved antimicrobial activity against Escherichia coli and Staphylococcus aureus compared to native anoplin, while crucially retaining selectivity toward microbial membranes. This contrasts sharply with N-acylated anoplin derivatives, which exhibit a complete loss of selectivity despite gaining activity [1].
| Evidence Dimension | Antimicrobial activity and selectivity |
|---|---|
| Target Compound Data | (S)-2-aminoundecanoic acid-modified anoplin: Enhanced activity against E. coli and S. aureus; EC50 of hemolysis at least one order of magnitude lower than MIC values |
| Comparator Or Baseline | Native anoplin: Lower antimicrobial activity; N-acylated anoplin: Complete loss of selectivity |
| Quantified Difference | At least 10-fold selectivity window (EC50 hemolysis vs. MIC) |
| Conditions | In vitro antimicrobial susceptibility testing and hemolysis assays |
Why This Matters
This quantifiable selectivity window enables procurement for antimicrobial peptide development where preserving therapeutic index is paramount.
- [1] Slootweg, J. C., van Schaik, T. B., Quarles van Ufford, H. L., Breukink, E., Liskamp, R. M., & Rijkers, D. T. (2013). Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative. Bioorganic & Medicinal Chemistry Letters, 23(13), 3749-3752. View Source
